molecular formula C27H28N2O7 B449580 ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B449580
M. Wt: 492.5g/mol
InChI Key: KNPVDVDUPWRLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a nitrobenzyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a phenolic compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products

    Reduction: Amino derivatives of the compound.

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Substitution: Compounds with substituted functional groups in place of the methoxy group.

Scientific Research Applications

ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with similar compounds such as:

    Ethyl 4-[(4-nitrobenzyl)oxy]benzoate: Similar structure but lacks the quinoline core.

    Ethyl 4-({[(4-nitrobenzyl)oxy]carbonyl}[4-(2-pyridinylsulfamoyl)phenyl]amino)-3-oxobutanoate: Contains additional functional groups and a different core structure.

    1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene: Similar nitrobenzyl group but different overall structure.

The uniqueness of this compound lies in its combination of the quinoline core with the nitrobenzyl and methoxy groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5g/mol

IUPAC Name

ethyl 4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28N2O7/c1-4-35-27(31)24-16(2)28-20-6-5-7-21(30)26(20)25(24)18-10-13-22(23(14-18)34-3)36-15-17-8-11-19(12-9-17)29(32)33/h8-14,25,28H,4-7,15H2,1-3H3

InChI Key

KNPVDVDUPWRLSN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)CCC2)C

Origin of Product

United States

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